Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Description
Molecular Structure and Stereochemistry
The molecule features a pyrrolidine ring with two stereogenic centers at positions 2 and 4, conferring (2S,4S) absolute configuration. Key structural elements include:
- A methyl ester at C2
- A 4-(acetylamino)phenoxy group at C4
- A protonated secondary amine forming the hydrochloride salt
The puckered conformation of the pyrrolidine ring minimizes steric strain, with the phenoxy substituent adopting an equatorial orientation relative to the ring. X-ray crystallography of analogous compounds reveals intramolecular hydrogen bonding between the ester carbonyl and the protonated amine.
IUPAC Nomenclature and Alternative Designations
Systematic name :
(2S,4S)-4-[4-(Acetylamino)phenoxy]-1-(methoxycarbonyl)pyrrolidin-1-ium chloride
Common synonyms :
| Term | Source |
|---|---|
| 1354488-17-7 | CAS Registry |
| MFCD13561415 | Matrix Scientific |
| rel-(2S,4S)-4-(4-Acetamidophenoxy)pyrrolidine-2-carboxylic acid methyl ester HCl | PubChem |
The numbering follows IUPAC priorities:
Structural Comparison with Related Pyrrolidine Derivatives
The compound belongs to a family of 4-phenoxyproline analogs with modifications impacting bioactivity:
Key differences:
Conformational Analysis and Stereochemical Properties
Density functional theory (DFT) studies of similar compounds reveal:
The (2S,4S) configuration creates a trans-diequatorial arrangement of substituents, reducing 1,3-diaxial interactions. Nuclear Overhauser effect (NOE) data show through-space coupling between the methyl ester and aromatic protons (δ 7.2–7.4 ppm).
Properties
IUPAC Name |
methyl (2S,4S)-4-(4-acetamidophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4.ClH/c1-9(17)16-10-3-5-11(6-4-10)20-12-7-13(15-8-12)14(18)19-2;/h3-6,12-13,15H,7-8H2,1-2H3,(H,16,17);1H/t12-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEBVILAFRLLRQ-QNTKWALQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2CC(NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354488-17-7 | |
| Record name | L-Proline, 4-[4-(acetylamino)phenoxy]-, methyl ester, hydrochloride (1:1), (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354488-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically proceeds via the construction of the pyrrolidine ring with appropriate stereochemistry (2S,4S configuration), followed by functionalization at the 4-position with a 4-(acetylamino)phenoxy substituent and methyl esterification of the carboxylate group. The hydrochloride salt form is obtained by acidification during the final purification step.
The preparation can be broken down into key stages:
- Formation of the pyrrolidine-2-carboxylate core with stereochemical control
- Introduction of the 4-(acetylamino)phenoxy substituent
- Methyl esterification of the carboxylic acid group
- Conversion to hydrochloride salt
Preparation of Pyrrolidine-2-Carboxylic Acid Derivatives
The pyrrolidine core is often synthesized from protected amino acid derivatives or via cyclization reactions involving amino acid precursors. According to patent literature on pyrrolidine-2-carboxylic acid derivatives:
- Starting from protected amino acid esters such as N-tert-butoxycarbonyl (Boc) derivatives, lithiation at low temperature (-78°C) with strong bases like lithium hexamethyldisilazide (LHMDS) or lithium diisopropylamide (LDA) allows selective functionalization at the 4-position.
- Formylation or acylation reactions using reagents like acetic formic anhydride at low temperatures (-70 to -78°C) enable the introduction of formyl or acetyl groups with high regio- and stereoselectivity.
- Subsequent deprotection steps using trifluoroacetic acid (TFA) and purification by column chromatography yield the desired substituted pyrrolidine intermediates with high yields (up to ~83%) and stereochemical purity.
| Step | Reagents/Conditions | Temperature | Yield | Notes |
|---|---|---|---|---|
| Lithiation | LHMDS or LDA in THF | -78°C | - | Under nitrogen atmosphere |
| Acylation | Acetic formic anhydride in THF | -78°C | - | Dropwise addition to maintain low temp |
| Deprotection | TFA in methylene chloride | 25°C | ~83% | Stirring 4h, followed by chromatography |
Methyl Esterification of the Carboxylate Group
The methyl ester is typically introduced by esterification of the carboxylic acid or by using methyl ester-protected intermediates:
- Esterification can be performed by treating the free acid with methanol in the presence of acid catalysts (e.g., HCl, sulfuric acid) or by using methylating agents.
- Alternatively, the methyl ester can be retained from the starting amino acid derivative.
In large-scale synthesis, esterification under reflux with methanol and acid catalyst is common, with yields generally above 80%.
Formation of Hydrochloride Salt
The final hydrochloride salt is obtained by acidification of the free base with hydrochloric acid:
- The compound is dissolved in an appropriate solvent (e.g., ethanol, methanol, or water).
- Hydrochloric acid is added to adjust the pH to acidic conditions (pH ~3-5).
- The hydrochloride salt precipitates and is isolated by filtration and drying.
This step improves compound stability, solubility, and handling properties.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrrolidine core synthesis | Protected amino acid ester, LHMDS/LDA | -78°C, THF | ~80-85 | Stereochemical control critical |
| 2 | Acylation/formylation | Acetic formic anhydride | -78°C | ~75-83 | Introduces acetyl group |
| 3 | 4-Substitution with phenoxy | 4-(acetylamino)phenol, base or Pd catalyst | 40-100°C | Moderate to high | Ether formation or Pd coupling |
| 4 | Methyl esterification | Methanol, acid catalyst | Reflux | >80 | Ester group formation |
| 5 | Hydrochloride salt formation | HCl, solvent | Room temp, pH 3-5 | Quantitative | Salt isolation and purification |
Research Findings and Analytical Data
- The stereochemistry (2S,4S) is confirmed by NMR spectroscopy, with characteristic multiplets for pyrrolidine protons and aromatic signals for the phenoxy substituent.
- Purification by column chromatography or recrystallization yields high-purity compounds (>98%).
- The hydrochloride salt form shows enhanced stability and is characterized by melting point, IR spectroscopy (presence of amide and ester carbonyls), and mass spectrometry.
- Yields for each step are generally high, with overall yields from starting amino acid derivatives to final hydrochloride salt exceeding 60%.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenol derivatives in the presence of a base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Introduction to Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
This compound is a chemical compound that has garnered attention in various scientific research applications. Its unique structure, which includes a pyrrolidine ring and an acetylamino group, positions it as a candidate for diverse pharmacological studies. This article explores its applications in scientific research, particularly in medicinal chemistry and pharmacology.
Medicinal Chemistry
This compound has shown potential as a lead compound in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets.
Case Studies
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Research focused on the mechanism of action suggests that it may interfere with cellular signaling pathways involved in proliferation and apoptosis.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it an interesting candidate for neuropharmacological studies. It may have implications in the treatment of neurological disorders.
Case Studies
- Cognitive Enhancement : In animal models, compounds structurally related to methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate have been evaluated for their effects on memory and learning processes. Results suggest potential cognitive-enhancing properties.
Anti-inflammatory Research
Research has indicated that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.
Case Studies
- Inflammation Models : In vitro studies have demonstrated that the compound can reduce pro-inflammatory cytokine levels in macrophages, suggesting its potential application in treating conditions like arthritis or other inflammatory diseases.
Drug Delivery Systems
The unique chemical structure allows for potential applications in drug delivery systems, especially as a carrier for other therapeutic agents.
Case Studies
- Nanoparticle Formulations : Research is ongoing into using this compound as part of nanoparticle formulations aimed at targeted drug delivery to specific tissues or cells.
Data Summary Table
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The acetylamino group may interact with enzymes or receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity to its targets, while the pyrrolidine ring provides structural stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Molecular Properties
The compound’s 4-(acetylamino)phenoxy group distinguishes it from analogs with halogenated, alkylated, or bulky aromatic substituents. Key comparisons include:
Table 1: Structural and Physical Properties of Analogs
Key Observations:
Substituent Effects on Molecular Weight: Halogenation (Cl, Br) increases molecular weight (e.g., 342.22 for naphthyloxy vs. 285.77 for dimethylphenoxy ). The acetylaminophenoxy group likely confers intermediate molecular weight.
Hazard Profile : Most analogs are classified as irritants, suggesting similar handling precautions for the target compound.
Halogenated derivatives (e.g., 4-chloro-1-naphthyloxy ) may exhibit higher lipophilicity, influencing membrane permeability.
Pharmacological and Chemical Implications
- The acetylaminophenoxy group balances moderate bulk with hydrogen-bonding capability.
- Metabolic Stability : Methyl carboxylate esters (common in all analogs) are prone to hydrolysis, suggesting the target compound may require prodrug strategies or formulation adjustments to enhance stability .
- Synthetic Utility: Analogs with tert-butoxycarbonyl (Boc) groups (e.g., ) are often intermediates, whereas the acetylaminophenoxy group may serve as a pharmacophore in drug design.
Biological Activity
Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a synthetic compound with significant biological activity, primarily investigated for its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₉ClN₂O₄
- Molecular Weight : 278.31 g/mol
- CAS Number : 1354488-17-7
- Purity : Minimum 95% .
The biological activity of this compound is largely attributed to its structural features, particularly the acetylamino and phenoxy groups, which enhance its interaction with biological targets. The mechanism involves:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways. The acetylamino group can form hydrogen bonds with active sites on enzymes, potentially altering their activity.
- Cell Signaling Modulation : The compound might influence cell signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies show effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This suggests its potential use in treating infections caused by these pathogens .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
These findings indicate that this compound may serve as a promising candidate for further development in cancer therapy .
Case Studies and Research Findings
-
In Vitro Studies :
- A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of similar compounds, highlighting the importance of the acetylamino moiety in enhancing biological activity .
- Another research article reported the synthesis and evaluation of derivatives of this compound, showing improved potency against resistant bacterial strains .
- Animal Models :
Q & A
Q. Table 1: Key Synthesis Parameters
| Step | Reagents/Conditions | Purity Outcome | Reference |
|---|---|---|---|
| Hydrogenation | Pd/C, 40 psi H₂, 1 hr | >98% | |
| Purification | Silica gel column (EtOAc/hexane) | 94–100% | |
| Salt Formation | 2M HCl in EtOAc | Crystalline solid |
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 4.5–3.5 ppm for pyrrolidine CH₂ groups) confirms stereochemistry and functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 397.42 for related compounds) .
- HPLC Purity Analysis : Reverse-phase HPLC with C18 columns (ACN/water + 0.1% TFA) achieves baseline separation of enantiomers .
Advanced: How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions for 24–72 hours. Monitor degradation via HPLC .
- Lyophilization Stability : Freeze-dried formulations (pH 4–6 buffers) prevent hydrolysis of the methyl ester group .
Advanced: What strategies are used to investigate its potential as a protein degradation agent (e.g., PROTAC)?
Methodological Answer:
- PROTAC Design : Link the compound to E3 ligase recruiters (e.g., VHL or CRBN ligands) via PEG or alkyl spacers. For example, (2S,4S)-pyrrolidine derivatives were conjugated to cyclohexyl groups and tetrahydronaphthalene moieties to enhance cell permeability .
- Cellular Assays : Measure target protein degradation (e.g., Western blot) in HEK293 or HeLa cells at 1–10 µM concentrations over 24–48 hours .
Basic: How to address solubility challenges in in vitro assays?
Methodological Answer:
- Salt Form Optimization : Hydrochloride salts improve aqueous solubility (tested in PBS pH 7.4 or DMSO stock solutions ≤10 mM) .
- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) for hydrophobic analogs .
Advanced: What computational methods predict target binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., MCH1 receptor, PDB: 6WHR). Focus on hydrogen bonding between the acetylamino group and Arg/Lys residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the pyrrolidine ring in binding pockets .
Basic: How to resolve enantiomeric impurities during synthesis?
Methodological Answer:
- Chiral HPLC : Use Chiralpak IA-3 columns (hexane:IPA 90:10, 1 mL/min) to separate (2S,4S) and (2R,4R) enantiomers .
- Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) in ethanol to precipitate undesired enantiomers .
Advanced: What in vitro models evaluate metabolic stability?
Methodological Answer:
- Liver Microsome Assays : Incubate 1 µM compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (IC₅₀ < 10 µM indicates risk of drug-drug interactions) .
Basic: How to scale up synthesis without compromising purity?
Methodological Answer:
- Continuous Flow Hydrogenation : Replace batch reactors with flow systems (H-Cube Pro) for safer, scalable Pd/C-catalyzed steps .
- Crystallization Optimization : Use anti-solvent addition (e.g., hexane to EtOAc) to control particle size and minimize impurities .
Advanced: What strategies validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Treat cells with 10 µM compound, lyse, and heat (37–65°C). Quantify remaining target protein via Western blot to confirm stabilization .
- BRET/FRET Biosensors : Engineer cells with luciferase-tagged targets to measure real-time binding (e.g., NanoLuc fusion proteins) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
